Methyl 2-nitro-5-(oxan-4-ylamino)benzoate
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Overview
Description
Methyl 2-nitro-5-(oxan-4-ylamino)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an oxan-4-ylamino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-5-(oxan-4-ylamino)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the oxan-4-ylamino group. One common method involves the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting methyl 2-nitrobenzoate is then reacted with oxan-4-ylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-5-(oxan-4-ylamino)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., ethanol), and elevated temperatures.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Reduction: Methyl 2-amino-5-(oxan-4-ylamino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-nitro-5-(oxan-4-ylamino)benzoic acid.
Scientific Research Applications
Methyl 2-nitro-5-(oxan-4-ylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-5-(oxan-4-ylamino)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or cytotoxicity against cancer cells. The oxan-4-ylamino group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Lacks the oxan-4-ylamino group, making it less versatile in terms of chemical reactivity and biological activity.
Methyl 2-amino-5-(oxan-4-ylamino)benzoate:
Metronidazole benzoate: Shares the benzoate ester structure but has different functional groups and applications.
Uniqueness
Methyl 2-nitro-5-(oxan-4-ylamino)benzoate is unique due to the presence of both the nitro and oxan-4-ylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O5 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-nitro-5-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)11-8-10(2-3-12(11)15(17)18)14-9-4-6-20-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
GIJUIVRMTBELDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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